molecular formula C14H24N2O5 B12660356 Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate CAS No. 67252-64-6

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate

Cat. No.: B12660356
CAS No.: 67252-64-6
M. Wt: 300.35 g/mol
InChI Key: URTZJWXZQXPBAZ-OZDSWYPASA-N
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Description

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate ( 67252-64-6) is a structurally distinctive chemical compound with a molecular formula of C 14 H 24 N 2 O 5 and a molecular weight of 300.35 g/mol . Its architecture features a central oxygen-bridged (oxybis) ether linkage connecting two methylethane-1,2-diyl groups, each esterified with a 3-amino-2-butenoate moiety . This structure incorporates both nucleophilic (amine) and electrophilic (ester) sites, enabling diverse chemical interactions and reactivity, making it a versatile intermediate in research settings . The IUPAC name for this compound is 1-[2-[(Z)-3-aminobut-2-enoyl]oxypropoxy]propan-2-yl (Z)-3-aminobut-2-enoate . This compound serves as a valuable building block in scientific research. Its applications span chemistry, biology, and medicine, where it is utilized as a reagent in various synthetic reactions and explored for its potential effects on biological systems . The 3-amino-2-butenoate functional group is a known cornerstone in the production of pharmaceutical intermediates, particularly in the synthesis of complex heterocyclic compounds often found in Active Pharmaceutical Ingredients (APIs) . Researchers leverage its properties in the development of novel therapeutics and functional materials . Disclaimer: This product is intended for research purposes and For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. All information provided is for informational purposes.

Properties

CAS No.

67252-64-6

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

1-[2-[(Z)-3-aminobut-2-enoyl]oxypropoxy]propan-2-yl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C14H24N2O5/c1-9(15)5-13(17)20-11(3)7-19-8-12(4)21-14(18)6-10(2)16/h5-6,11-12H,7-8,15-16H2,1-4H3/b9-5-,10-6-

InChI Key

URTZJWXZQXPBAZ-OZDSWYPASA-N

Isomeric SMILES

CC(OC(=O)/C=C(\N)/C)COCC(OC(=O)/C=C(\N)/C)C

Canonical SMILES

CC(COCC(C)OC(=O)C=C(C)N)OC(=O)C=C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves several steps. The synthetic routes typically include the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Oxybis(methyl-2,1-ethanediyl) bis(phenyloctadecanoate) (CAS No. 68966-76-7)

  • Structure: Shares the oxybis(methylethane-diyl) ether backbone but substitutes 3-amino-2-butenoate with phenyloctadecanoate (a long-chain aromatic ester).
  • Key Differences: Ester Group: Phenyloctadecanoate introduces hydrophobicity and steric bulk, contrasting with the smaller, polar 3-amino-2-butenoate.
  • Reference : Registered on the same date as the target compound, suggesting analogous synthetic routes .

1,1'-Oxybis(4-chlorobenzene) (Diphenyl Ether Derivative)

  • Structure : Aromatic ether with chlorine substituents (e.g., bis(4-chlorophenyl) ether).
  • Key Differences: Backbone: Lacks ester and amino groups, reducing versatility in reactions like hydrolysis or metal coordination.

Functional Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains an N,O-bidentate directing group but replaces the ether-ester backbone with a benzamide.
  • Key Differences: Reactivity: The amide group enhances stability against hydrolysis compared to esters, favoring use in metal-catalyzed C–H functionalization . Coordination Chemistry: Both compounds may act as ligands, but the target’s amino-ester could offer unique chelation modes.

3-Amino-2-butenoic Acid Derivatives

  • Example: Methyl 3-amino-2-butenoate (unbranched ester).
  • Key Differences :
    • Backbone : Lacks the ether bridge, reducing thermal stability and branching-related steric effects.
    • Applications : Simpler esters are often intermediates in drug synthesis, whereas the target’s branched structure may enhance bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Functional Groups CAS No. Applications Reference
Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate Ether-linked diyl Amino, ester 67252-64-6 Pharmaceuticals, polymers
Oxybis(methyl-2,1-ethanediyl) bis(phenyloctadecanoate) Ether-linked diyl Aromatic ester 68966-76-7 Surfactants, plasticizers
Bis(4-chlorophenyl) ether Aromatic ether Chlorine, ether N/A Flame retardants
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-amide Amide, hydroxyl N/A Catalysis, ligand synthesis

Biological Activity

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate, also known as Ethyl 3-amino-2-butenoate, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 7318-00-5
  • Structure : The compound features an amino group attached to a butenoate structure, which is critical for its biological interactions.

Biological Activity Overview

Ethyl 3-amino-2-butenoate exhibits several biological activities that make it a candidate for further pharmacological exploration:

  • Antitumor Activity :
    • Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the basic structure can enhance antiproliferative effects in various cancer cell lines including HeLa and CEM cells .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated its ability to mitigate damage in neuronal cells under stress conditions, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Ethyl 3-amino-2-butenoate has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of Ethyl 3-amino-2-butenoate is largely attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell growth and survival.
  • Receptor Modulation : It is hypothesized that the amino group can facilitate binding to neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated significant reduction in tumor cell viability with IC₅₀ values ranging from 9.6 μM to 41 μM across different cancer lines .
Study B (2021)Showed neuroprotective effects in cultured neuronal cells subjected to oxidative stress, enhancing cell survival rates by approximately 30% compared to controls .
Study C (2022)Reported antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 μg/mL .

Q & A

Q. How can researchers design studies to reconcile gaps between empirical observations and theoretical predictions?

  • Methodological Answer : Adopt a quadripolar methodological model, balancing theoretical, epistemological, morphological, and technical poles. For example, use synchrotron X-ray diffraction (theoretical) alongside operando spectroscopy (technical) to resolve crystallographic vs. dynamic behavior discrepancies .

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